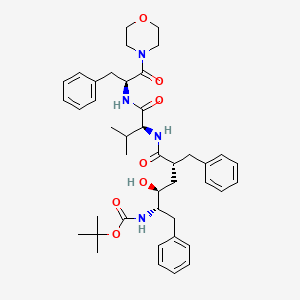

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine

Description

Properties

IUPAC Name |

tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34+,35+,36+,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJDZKGRZBLNON-RKGCBODKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for Boc Phe Psi Ch Oh Ch2 Phe Val Phe Morpholine and Analogues

Comprehensive Retrosynthetic Analysis of Boc-Phe-psi(CH(OH)CH2)-Phe-Val-Phe-Morpholine

The primary disconnection points are the amide bonds, which can be formed using standard peptide coupling reagents. This leads to the identification of the following key fragments:

N-terminal protected Phenylalanine: Boc-Phe-OH

The core hydroxyethylene pseudopeptide di-isostere: A protected form of Phe-psi(CH(OH)CH2)-Phe

A dipeptide unit: Val-Phe

A C-terminal morpholine (B109124) amide: Morpholine

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic Pathway

| Step | Disconnection | Precursors |

| 1 | C-terminal amide bond | Boc-Phe-psi(CH(OH)CH2)-Phe-Val-Phe-OH + Morpholine |

| 2 | Amide bond | Boc-Phe-psi(CH(OH)CH2)-Phe-OH + H-Val-Phe-Morpholine |

| 3 | Amide bond | Boc-Phe-OH + H-psi(CH(OH)CH2)-Phe-Val-Phe-Morpholine |

| 4 | Pseudopeptide bond | A suitable electrophile derived from Boc-Phe and a nucleophile derived from Phe |

This analysis suggests a convergent synthetic strategy where the dipeptide Val-Phe-morpholine and the pseudopeptide core are synthesized separately and then coupled. Alternatively, a more linear approach involving the stepwise addition of amino acid residues to the pseudopeptide core can also be envisioned. The choice between these approaches often depends on factors such as the solubility of intermediates and the efficiency of the coupling reactions.

Stereoselective Formation of the Hydroxyethylene [psi(CH(OH)CH2)] Pseudopeptide Bond

The central challenge in the synthesis of this compound lies in the stereocontrolled construction of the hydroxyethylene isostere. This moiety mimics the transition state of peptide bond hydrolysis by aspartic proteases, making it a crucial component of many protease inhibitors.

Diastereoselective Synthetic Routes to the Core Hydroxymethylene Moiety

The synthesis of the Phe-psi(CH(OH)CH2)-Phe core typically begins with a protected phenylalanine derivative. A common strategy involves the conversion of L-phenylalanine into a suitable electrophile, such as an aldehyde or an epoxide, which can then be reacted with a nucleophile derived from another phenylalanine unit.

One established method involves the diastereoselective reduction of a ketone precursor. For instance, the synthesis of a similar isostere, Phe-psi[CH(OH)CH(OH)]-Phe, often proceeds through an intermediate diketone which is then stereoselectively reduced. While the target molecule contains a hydroxymethylene group, the principles of stereocontrol are analogous.

Another powerful approach is the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For example, an Evans aldol (B89426) reaction can be employed to set the desired stereocenters in the hydroxyethylene backbone.

Optimized Coupling Strategies for Incorporating the Pseudopeptide Isostere into this compound

Once the stereodefined Phe-psi(CH(OH)CH2)-Phe core is synthesized and appropriately protected, it must be incorporated into the growing peptide chain. This is achieved using standard peptide coupling reagents. The choice of coupling reagent is critical to ensure high yields and minimize racemization.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. More modern and efficient coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The coupling efficiency can be influenced by several factors, including the steric hindrance of the coupling partners and the solubility of the intermediates. Therefore, optimization of the reaction conditions, such as solvent, temperature, and reaction time, is often necessary.

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound Construction

Solid-phase peptide synthesis (SPPS) offers a highly efficient method for the assembly of the peptide portion of the target molecule. In this approach, the peptide chain is assembled stepwise while anchored to an insoluble polymer support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a filtration and washing step after each reaction.

For the synthesis of this compound, a hybrid approach combining solution-phase synthesis of the pseudopeptide core and SPPS for the subsequent chain elongation is often the most practical strategy. The pre-formed and protected Phe-psi(CH(OH)CH2)-Phe building block can be coupled to a resin-bound Val-Phe dipeptide. Subsequent coupling of Boc-Phe-OH and cleavage from the resin would yield the protected peptide acid, which can then be coupled to morpholine in solution.

Alternatively, the entire peptide chain could be assembled on the solid support, followed by the solution-phase coupling of morpholine after cleavage. The choice of resin is crucial and depends on the desired C-terminal functionality. For instance, a Wang resin would yield a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA), which is then suitable for amidation with morpholine.

Solution-Phase Synthesis of Key Intermediates and the Complete this compound Molecule

While SPPS is advantageous for its efficiency and ease of purification, solution-phase synthesis remains a valuable tool, particularly for the synthesis of complex building blocks like the hydroxyethylene isostere and for the final coupling steps. nih.gov Solution-phase synthesis offers greater flexibility in terms of reaction scale and the ability to purify and characterize intermediates at each stage.

The synthesis of the Val-Phe-morpholine fragment is well-suited to a solution-phase approach. Boc-protected valine can be coupled to phenylalanine methyl ester, followed by saponification of the ester and coupling with morpholine. The Boc group can then be removed to allow for coupling with the pseudopeptide core.

The final coupling of the protected peptide acid with morpholine is also typically performed in solution. This step requires activation of the carboxylic acid, for which a variety of coupling reagents can be used, as discussed previously.

Synthetic Strategies for C-Terminal Morpholine Derivatization and N-Terminal Boc Protection

C-Terminal Morpholine Derivatization:

The formation of the C-terminal morpholine amide can be achieved by several methods. A common approach involves the activation of the C-terminal carboxylic acid of the fully assembled and protected peptide, followed by nucleophilic attack by morpholine. This can be done either in solution after the peptide has been cleaved from the solid support, or in some cases, directly on the resin. ru.nl

For on-resin amidation, specialized linkers can be employed that allow for nucleophilic cleavage of the peptide from the support. Alternatively, a pre-formed amino acid-morpholine amide can be used as the starting building block for SPPS.

N-Terminal Boc Protection:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the N-terminus of amino acids in peptide synthesis. It is stable to a wide range of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). The introduction of the Boc group onto an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.

In the context of the synthesis of this compound, the Boc group is introduced on the N-terminal phenylalanine residue (Boc-Phe-OH), which is then used in the first coupling step of the peptide chain elongation.

Purification and Yield Optimization of Complex Peptidomimetic Structures

The purification and yield optimization of complex peptidomimetic structures, such as this compound, present significant challenges due to their intricate molecular architecture. These molecules often contain non-standard amino acids, modified backbones like the hydroxyethylene isostere, and bulky protecting groups, all of which can lead to the formation of closely related impurities and diastereomers during synthesis. upc.edunih.gov Achieving high purity and maximizing yield are critical for subsequent research and development, necessitating a multi-faceted approach that combines optimized synthesis strategies with robust, high-resolution purification techniques. waters.comnih.gov

Purification Methodologies

The purification of complex peptidomimetics like this compound is dominated by high-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC). nih.govspringernature.comamericanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. gilson.com It is exceptionally effective for purifying synthetic peptides and their analogues from process-related impurities. hplc.eu

Stationary Phase: The most common stationary phases are silica-based and chemically modified with alkyl chains, typically C18 or C8. For large, hydrophobic peptidomimetics, wide-pore (e.g., 300 Å) C18 columns are preferred as they provide better interaction and resolution. hplc.eu

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used to elute the compounds. peptide.com An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both solvents. peptide.com TFA protonates basic residues and interacts with them, improving peak shape and resolution. nih.gov

Method Development: An efficient purification protocol begins with optimizing the separation on an analytical scale. peptide.com A shallow gradient is often required to resolve the target compound from closely related impurities, especially diastereomers. Once optimized, the method is scaled up to a preparative or semi-preparative column with the same packing material to isolate the pure product. peptide.com

The following table illustrates a typical gradient optimization process for purifying a target peptidomimetic.

| Parameter | Initial Trial | Optimized Method | Rationale for Optimization |

| Column | C18, 5 µm, 4.6x250 mm | C18, 5 µm, 4.6x250 mm | No change; column is appropriate for this class of molecule. |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard mobile phase for peptide purification. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Standard mobile phase for peptide purification. |

| Gradient | 20-80% B over 20 min | 45-65% B over 40 min | A shallower, more targeted gradient improves resolution of closely related impurities. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |

| Detection | 220 nm | 220 nm | Wavelength for detecting the peptide backbone. |

| Outcome | Poor resolution of target from a major impurity. | Baseline resolution achieved. | The slower increase in organic solvent allows for better differential partitioning. |

Orthogonal Purification Techniques

In cases where RP-HPLC alone is insufficient to achieve the desired purity, orthogonal techniques that separate molecules based on different properties can be employed in a multi-step purification process. waters.comnih.gov

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. americanpeptidesociety.org Since the charge of a peptide is dependent on pH, IEX can be a powerful secondary purification step, particularly if impurities have a different net charge from the target compound. waters.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules by size. americanpeptidesociety.org It is less effective for resolving impurities of similar molecular weight but can be useful for removing significantly smaller or larger contaminants.

Yield Optimization Strategies

Maximizing the final yield of a pure peptidomimetic involves optimizing both the chemical synthesis and the purification recovery. occamdesign.comnih.gov

Optimization of Synthesis

A higher yield of the crude product directly translates to a higher potential yield of the final pure substance. Key strategies in solid-phase peptide synthesis include:

Efficient Coupling Reagents: The choice of coupling reagent is critical for driving the reaction to completion. creative-peptides.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective but must be optimized for each specific coupling. creative-peptides.com

Double Coupling and Capping: For sterically hindered or difficult amino acid couplings, a "double coupling" strategy (repeating the coupling step) can increase efficiency. gyrosproteintechnologies.com Following the coupling step, any unreacted amino groups can be permanently blocked by "capping" with a reagent like acetic anhydride, preventing the formation of deletion sequences. gyrosproteintechnologies.com

Protecting Group Strategy: The use of orthogonal protecting groups (e.g., Boc and Fmoc) allows for selective deprotection at different stages of the synthesis, preventing unwanted side reactions. creative-peptides.comnih.gov For a Boc-protected peptide, the repetitive deprotection steps using TFA must be carefully controlled to avoid premature cleavage of side-chain protecting groups. nih.gov

The table below compares common coupling reagents used in SPPS.

| Coupling Reagent | Relative Reactivity | Key Advantages | Considerations |

| HBTU/HOBt | High | Standard, effective for most couplings. | Can cause racemization in sensitive amino acids. |

| HATU | Very High | Superior for hindered couplings, low racemization. creative-peptides.com | Higher cost. |

| HCTU | Very High | Similar to HATU, often more soluble. | Higher cost. |

| DIC/HOBt | Medium | Cost-effective. | Can form insoluble urea (B33335) byproducts. |

Optimization of Purification Recovery

Even with a high-purity crude product, significant losses can occur during purification. To maximize recovery:

Method Development: As noted, a well-developed HPLC method prevents the unnecessary discarding of fractions containing both product and impurity due to poor separation. peptide.com

Fraction Analysis: Each collected fraction from preparative HPLC should be individually analyzed for purity by analytical HPLC. Only fractions meeting the purity specification should be pooled. peptide.com

Lyophilization: Pooled, pure fractions are lyophilized (freeze-dried) to remove the HPLC solvents and isolate the peptide as a stable powder. Care must be taken to ensure complete removal of solvents without degrading the product. peptide.com

By systematically addressing challenges in both synthesis and purification, it is possible to achieve high yields of complex peptidomimetic structures like this compound with the purity required for rigorous scientific investigation.

Advanced Structural Characterization and Conformational Analysis of Boc Phe Psi Ch Oh Ch2 Phe Val Phe Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution NMR spectroscopy is a cornerstone for determining the three-dimensional structure of peptides and their analogs in a solution environment, which often mimics physiological conditions. For Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a complete conformational analysis. emory.edu

1D and 2D NMR Techniques for Proton Assignment and Vicinal Coupling Constant Analysis

The initial step in the NMR analysis is the unambiguous assignment of all proton resonances in the molecule. 1D ¹H NMR spectra provide the initial chemical shift information. However, due to the complexity and potential for signal overlap in a molecule of this size, 2D NMR experiments are indispensable. walisongo.ac.id Techniques such as Correlation Spectroscopy (COSY) are used to identify spin-spin coupled protons, allowing for the tracing of amino acid spin systems from the amide proton (NH) to the alpha-proton (CαH) and through the sidechain protons.

Once assignments are made, vicinal coupling constants (³J) can be measured. The Karplus equation relates the magnitude of these coupling constants to the dihedral angles between the coupled protons. For instance, the ³J(HNCαH) coupling constant provides information about the backbone dihedral angle φ.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a Boc-Phe-Val Fragment

| Residue | Proton | Chemical Shift (ppm) | ³J Coupling Constant (Hz) |

| Boc | t-butyl | ~1.4 | - |

| Phe | NH | ~6.5 | 7.5 |

| CαH | ~4.6 | 7.5 | |

| CβH₂, CβH₂' | ~3.1, ~2.9 | 14.0, 6.0, 8.0 | |

| Val | NH | ~7.0 | 8.5 |

| CαH | ~4.2 | 8.5 | |

| CβH | ~2.1 | 4.5 | |

| CγH₃, CγH₃' | ~0.9 | 7.0 |

Note: Data is illustrative and based on typical values for these residues in a peptide chain.

Nuclear Overhauser Effect (NOE) Spectroscopy for Interproton Distances and Conformational Restraints

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons that are not necessarily connected through covalent bonds. nih.govresearchgate.net The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to short-range interactions (typically < 5 Å). researchgate.net

For this compound, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed to generate a set of distance restraints. researchgate.netmdpi.com These restraints are then used in computational molecular modeling programs to calculate a family of structures consistent with the experimental data. Key NOEs that define the peptide's conformation include those between adjacent amide protons (dNN), between an amide proton and the preceding alpha-proton (dαN), and between sidechain protons of different residues.

X-ray Crystallographic Analysis of this compound and its Complexes

Determination of Solid-State Conformation and Crystal Packing

While a crystal structure for the full this compound is not publicly available, analysis of similar peptide structures, such as Boc-Phe-Val-OMe, reveals common conformational preferences in the solid state. nih.gov Peptides of this nature often adopt extended conformations. nih.gov The crystal packing is influenced by intermolecular forces, including hydrogen bonds and van der Waals interactions, which dictate how individual molecules arrange themselves in the crystal lattice.

Table 2: Illustrative Crystallographic Parameters for a Peptide Crystal

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.843 |

| b (Å) | 21.493 |

| c (Å) | 26.676 |

| Volume (ų) | 6790 |

Note: Data is based on the published crystal structure of Boc-Phe-Val-OMe and serves as an example. nih.gov

Conformational Preferences and Dynamics of the Hydroxyethylene Pseudopeptide Linkage within this compound

The hydroxyethylene pseudopeptide linkage, -psi(CH(OH)CH2)-, is a key structural feature of this molecule. It is designed to mimic the transition state of peptide bond hydrolysis, making it a common motif in enzyme inhibitors. This linkage introduces greater conformational flexibility compared to a standard amide bond due to the presence of sp³-hybridized carbons.

Influence of the Morpholine (B109124) Ring on the Overall Tertiary Structure and Turn Motifs

Research on morpholine-containing peptidomimetics suggests that this heterocyclic moiety can act as a potent turn-inducer. nih.gov In many cases, morpholine-based scaffolds are utilized as surrogates for proline to stabilize β-turn conformations. nih.gov The presence of the morpholine ring can direct the peptide chain to fold back upon itself, facilitating the formation of intramolecular hydrogen bonds that are characteristic of stable turn structures. For instance, studies on synthetic peptides incorporating morpholine-based compounds have revealed an adaptive behavior, where the peptidomimetics readily form turn conformations stabilized by these hydrogen bonds. nih.gov The 3,4-dihydro-2H- acs.orgCurrent time information in Zurich, CH.oxazine-containing peptides, which are structurally related to morpholine-capped peptides, have been shown to adopt compact structures that are further stabilized by additional γ-turn-forming hydrogen bonds. nih.gov

In the context of this compound, the morpholine ring likely serves as an anchor, organizing the C-terminal Phenylalanine residue into a specific orientation. This constraint can propagate along the peptide backbone, influencing the spatial arrangement of the Valine and the subsequent Phenylalanine residue. The interplay between the rigid morpholine structure and the flexible peptide chain can lead to the adoption of a preferred solution-state conformation, potentially a well-defined β-turn involving the C-terminal residues. The exact nature of this turn (e.g., Type I, Type II) would be dependent on the stereochemistry of the morpholine linkage and the interactions with the preceding amino acid side chains.

The following table illustrates hypothetical Nuclear Overhauser Effect (NOE) data that would be consistent with the presence of a C-terminal turn motif induced by the morpholine ring. Strong sequential dαN(i, i+1) and medium-range dNN(i, i+2) NOEs are indicative of such folded structures.

| Observed NOE Contacts | Expected Distance (Å) | Implication for Turn Motif |

| Val(NH) - Phe(NH) | 2.5 - 3.5 | Sequential proximity |

| Phe(αH) - Val(NH) | < 3.0 | Suggests turn or helical structure |

| Phe(NH) - Morpholine(CH₂) | 2.8 - 4.0 | Proximity of C-terminal residues |

| Val(αH) - Phe(NH) (C-term) | < 4.0 | Potential medium-range contact supporting a turn |

This table is illustrative and represents typical data expected from 2D NMR experiments for a peptide adopting a turn conformation.

Biophysical Methods for Probing Conformational Flexibility of this compound

A comprehensive understanding of the conformational landscape of this compound requires the application of various biophysical techniques. These methods are essential for elucidating the ensemble of conformations the molecule adopts in solution and for quantifying its flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of peptides in solution. uzh.ch One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide detailed information on through-bond and through-space atomic proximities. uzh.ch For this specific peptidomimetic, key NMR parameters would be analyzed:

Chemical Shifts: The dispersion of amide proton signals in the ¹H NMR spectrum can provide initial insights into the degree of structural ordering. A wider dispersion suggests a well-folded conformation. nih.gov

³J-coupling Constants: The coupling constants between adjacent protons, particularly ³J(HNHα), can be used to determine the dihedral angle φ, which is a critical parameter defining the peptide backbone conformation.

Nuclear Overhauser Effects (NOEs): NOEs provide distance constraints between protons that are close in space (< 5 Å), which is fundamental for determining the three-dimensional structure. The presence of medium-range NOEs (e.g., between residue i and i+2 or i+3) would be strong evidence for the existence of turn motifs. uzh.ch

Circular Dichroism (CD) Spectroscopy is a sensitive method for examining the secondary structure of peptides. The CD spectrum of this compound would reveal the presence of ordered structures like β-turns or helical content. While the interpretation can be complex for a modified peptide, characteristic CD signals can indicate a departure from a random coil conformation and the adoption of a more defined structure. nih.gov

Molecular Dynamics (MD) Simulations complement experimental techniques by providing a dynamic model of the peptide's behavior over time. nih.gov By simulating the molecule in a solvent environment, MD can explore the conformational space available to the peptide, identify stable conformations, and visualize the transitions between them. This is particularly valuable for understanding the flexibility introduced by the psi(CH(OH)CH2) reduced amide bond surrogate, which increases the number of rotatable bonds compared to a standard amide bond. nih.gov A reduced amide bond can lead to stabilized β-turns, and MD simulations could help delineate the specific turn types favored by this modification in synergy with the C-terminal morpholine. nih.gov

The table below summarizes the application of these biophysical methods to the conformational analysis of the target compound.

| Biophysical Method | Information Obtained | Relevance to Conformational Flexibility |

| NMR Spectroscopy | Atom-specific structural and dynamic data (dihedral angles, inter-proton distances) | Directly probes the solution-state conformation and identifies regions of flexibility versus rigidity. |

| Circular Dichroism (CD) | Global secondary structure content (e.g., β-turns, random coil) | Provides a rapid assessment of the overall folded state and can be used to monitor conformational changes with temperature or solvent. |

| Molecular Dynamics (MD) | Dynamic model of conformational ensembles and transitions | Elucidates the range of accessible conformations and the influence of specific modifications like the reduced amide bond on flexibility. |

Through the integrated application of these methods, a detailed picture of the structural and dynamic properties of this compound can be achieved, providing insights into how the morpholine ring and the reduced amide bond collectively shape its conformational preferences.

Molecular Mechanism of Biological Interaction for Boc Phe Psi Ch Oh Ch2 Phe Val Phe Morpholine

Identification and Specificity Profiling of Target Enzyme(s) for Boc-Phe-psi(CH(OH)CH2)-Phe-Val-Phe-Morpholine

The primary target for this class of inhibitors is the human immunodeficiency virus type 1 (HIV-1) protease. acs.org HIV-1 protease is an aspartyl protease essential for the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication and maturation. amu.edu.plmdpi.com Inhibitors designed with a hydroxyethylene isostere, such as this compound, are specifically engineered to fit into the active site of this dimeric enzyme. acs.org

The specificity of these inhibitors is largely determined by the sequence of amino acid-like residues that mimic the natural substrates of the protease. The Phe-Val-Phe sequence in the inhibitor corresponds to the P2, P3, and P4 positions, which interact with the corresponding S2, S3, and S4 binding pockets of the enzyme. The central Phe-psi(CH(OH)CH2)-Phe core is designed to mimic the transition state of the scissile bond of a dipeptide substrate, typically a Phe-Pro or Tyr-Pro sequence, which are common cleavage sites for HIV-1 protease. nih.gov

The compound functions as a competitive inhibitor. mdpi.com It directly competes with the endogenous polyprotein substrates for binding to the active site of the HIV-1 protease. nih.gov The active site is located at the dimer interface and is characterized by two catalytic aspartate residues, Asp25 and Asp25', one contributed by each monomer of the enzyme. acs.org By occupying this site, the inhibitor prevents the binding and subsequent cleavage of the viral polyproteins, thereby halting the viral maturation process. amu.edu.pl

The inhibition is reversible but characterized by a very slow dissociation rate, leading to potent enzymatic inhibition. The high affinity of the inhibitor is a result of a combination of specific hydrogen bonds and extensive van der Waals interactions within the enzyme's active site. nih.gov

A key feature of this compound is the hydroxyethylene isostere [-CH(OH)CH2-], which replaces the scissile peptide bond of a natural substrate. This moiety is a non-hydrolyzable analogue of the tetrahedral intermediate that forms during protease-catalyzed peptide bond hydrolysis. acs.org

The hydroxyl group of the isostere is crucial for its inhibitory activity, as it mimics the transition state's tetrahedral geometry and forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the floor of the active site. acs.org This interaction anchors the inhibitor firmly in place, mimicking the binding of the transition state and thus binding with much higher affinity than the substrate itself.

Detailed Enzyme Kinetics and Inhibition Constants (Ki) of this compound

While specific kinetic data for this compound is not available in the public domain, the inhibition constants (Ki) for structurally related compounds provide insight into its expected potency. Peptidomimetic inhibitors incorporating a hydroxyethylene isostere and morpholine (B109124) derivatives have demonstrated extremely potent inhibition of HIV-1 protease, often with Ki values in the nanomolar to picomolar range.

For example, studies on novel inhibitors where a morpholine moiety was incorporated as the P2 ligand have reported Ki values as low as 0.092 nM and 0.21 nM against wild-type HIV-1 protease. nih.gov These compounds leverage the favorable interactions of the morpholine ring within the S2 subsite to achieve high affinity. nih.gov The table below presents representative kinetic data for analogous HIV-1 protease inhibitors containing similar structural motifs.

| Compound Analogue | Key Structural Features | Target | Ki (nM) | IC50 (nM) |

|---|---|---|---|---|

| Analogue 1 | Hydroxyethylene isostere, Morpholine at P2 | HIV-1 Protease (WT) | 0.092 | 0.41 |

| Analogue 2 | Hydroxyethylene isostere, Morpholine at P2 | HIV-1 Protease (WT) | 0.21 | 0.95 |

| Analogue 3 | C-terminal indole (B1671886) modification | HIV-1 Protease (WT) | 30 | Not Reported |

| Analogue 4 | Heptapeptide with Hydroxyethylene Isostere | HIV-1 Protease (WT) | Not Reported | 18 |

Data is illustrative and derived from studies on analogous compounds to provide a reasonable estimate of potency. nih.govnih.gov

Structural Basis of Ligand-Target Recognition and Binding

The high-affinity binding of this class of inhibitors is best understood through structural analysis of enzyme-inhibitor complexes. X-ray crystallography has been instrumental in revealing the precise interactions that govern ligand recognition and binding. nih.govnih.gov

Co-crystal structures of HIV-1 protease with inhibitors containing hydroxyethylene isosteres show the inhibitor bound in an extended conformation within the active site cleft, which is covered by two flexible β-hairpin loops known as the "flaps" (residues 47-56). nih.govmdpi.com Upon inhibitor binding, these flaps close down over the active site, partially sequestering the inhibitor from the solvent and forming extensive contacts with it.

A conserved water molecule, often referred to as the "flap water," is typically observed bridging the inhibitor and the tips of the flaps (specifically the backbone amides of Ile50 and Ile50'), contributing to the stability of the complex. acs.org The central hydroxyl group of the inhibitor is positioned to form hydrogen bonds with the carboxylate groups of the catalytic dyad, Asp25 and Asp25'. acs.org

The binding of this compound within the active site of HIV-1 protease can be mapped to specific subsites (S pockets) that accommodate the inhibitor's residues (P positions).

S1/S1' Pockets: The two central phenylalanine residues of the Phe-psi(CH(OH)CH2)-Phe core occupy the hydrophobic S1 and S1' pockets of the protease. These pockets are lined with residues such as Pro81, Val82, and Ile84, which form favorable van der Waals interactions with the benzyl (B1604629) side chains of the inhibitor. nih.gov

S2 Pocket: The valine residue at the P2 position fits into the S2 subsite. This pocket is a large, hydrophobic cavity where the flexible morpholine ring can also be accommodated. Molecular modeling studies have shown that the morpholine moiety can adapt well within this cavity, forming favorable van der Waals and hydrophobic interactions with the protease residues. nih.gov

Key Hydrogen Bonds: The most critical hydrogen bonds are formed between the inhibitor's central hydroxyl group and the catalytic Asp25 and Asp25' residues. acs.org Additionally, the backbone of the inhibitor forms a network of hydrogen bonds with the backbone of the protease, particularly in the flap regions, with residues like Gly27, Gly48, Ile50, and Ile50'. nih.gov The terminal morpholine group, depending on its precise orientation and linker, may also participate in hydrogen bonding or van der Waals interactions, further stabilizing the complex. nih.gov

Table of Compound Names

| Abbreviation/Shorthand Name | Full Chemical Name |

| This compound | tert-Butoxycarbonyl-L-phenylalanyl-ψ[(S)-CH(OH)CH2]-L-phenylalanyl-L-valyl-L-phenylalanyl-morpholine |

| Boc-Phe-OH | N-(tert-Butoxycarbonyl)-L-phenylalanine |

Allosteric or Orthosteric Binding Mechanisms of this compound

The binding mechanism of this compound to its biological target, inferred from its structural characteristics and extensive research on analogous compounds, is orthosteric. This classification is based on the compound's design as a peptidomimetic, specifically incorporating a transition-state isostere that directly interacts with the active site of enzymes, particularly aspartic proteases like HIV-1 protease.

The core of this inhibitor contains a hydroxyethylene isostere, -psi(CH(OH)CH2)-, which is a well-established mimic of the tetrahedral transition state of peptide bond hydrolysis catalyzed by proteases. This structural feature enables the inhibitor to bind tightly within the enzyme's active site, the catalytic center where the natural substrate would normally bind and be cleaved. Theory and experimental evidence suggest that inhibitors resembling the transition state structure bind more tightly to the enzyme than the actual substrate, effectively blocking the enzyme's catalytic activity. wikipedia.org

X-ray crystallography studies of similar peptidomimetic inhibitors containing a hydroxyethylamine isostere, such as Boc-Phe-Psi[(S)-CH(OH)CH2NH]-Phe-Glu-Phe-NH2, have provided direct evidence of orthosteric binding. These studies reveal that the inhibitor occupies the center of the active site of the HIV-1 protease dimer. nih.govnih.gov The critical interactions involve the formation of a network of hydrogen bonds between the inhibitor's isostere and the catalytic aspartate residues (Asp25 and Asp125) of the protease. nih.govnih.gov This direct engagement with the catalytic machinery is the hallmark of an orthosteric inhibitor.

Furthermore, the inclusion of a morpholine moiety in the structure of protease inhibitors has been shown to facilitate interactions with the subsites of the enzyme's active site. For instance, in novel HIV-1 protease inhibitors, the morpholine group can act as the P2 ligand, fitting into the S2 subsite of the protease's binding pocket. nih.govnih.gov This interaction further anchors the inhibitor within the active site, enhancing its inhibitory potency by engaging with the same binding pockets that recognize the side chains of the natural peptide substrate.

| Feature | Implication for Binding Mechanism | Supporting Evidence |

| Hydroxyethylene Isostere | Mimics the transition state of peptide hydrolysis, designed to bind directly to the enzyme's catalytic residues. | X-ray crystallography of similar inhibitors shows binding in the active site of HIV-1 protease. nih.govnih.gov |

| Peptidomimetic Backbone | Designed to occupy the substrate-binding pockets within the active site. | General principle of peptidomimetic protease inhibitor design. youtube.com |

| Morpholine Moiety | Can interact with specific subsites (e.g., S2) within the active site, enhancing affinity. | Molecular modeling and activity assays of morpholine-containing HIV-1 protease inhibitors. nih.govnih.gov |

Structure Activity Relationship Sar Studies of Boc Phe Psi Ch Oh Ch2 Phe Val Phe Morpholine Analogues

Systematic Modification Strategies for Boc-Phe-psi(CH(OH)CH2)-Phe-Val-Phe-Morpholine

Systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at elucidating the pharmacophore and optimizing potency, selectivity, and pharmacokinetic properties. A common strategy involves the individual modification of distinct subunits of the molecule. For the target compound, this would entail:

N-Terminal Group Modification: Altering the Boc (tert-butyloxycarbonyl) group to explore the impact of steric bulk and electronic properties on binding affinity.

Amino Acid Side Chain Modification: Systematically replacing the phenylalanine (Phe) and valine (Val) residues at the P1, P2, P3, and P4 positions to probe the specific interactions of their side chains with the target's binding pockets.

Hydroxyethylene Isostere Modification: Altering the hydroxyethylene linker to investigate the role of the hydroxyl group and the stereochemistry of the transition-state mimic.

C-Terminal Group Modification: Replacing the morpholine (B109124) ring with other cyclic or acyclic amines to understand the requirements of the C-terminal binding site.

These modifications are typically performed through solid-phase or solution-phase peptide synthesis, allowing for the generation of a library of analogues for biological evaluation.

Impact of N-Terminal (Boc) and C-Terminal (Morpholine) Derivatizations on Target Binding Affinity

The N-terminal Boc group is a common protecting group in peptide synthesis. In the final compound, it serves as a lipophilic and sterically bulky cap. The tert-butyl group can engage in hydrophobic interactions with the target protein. Modification of this group can significantly impact binding affinity. For instance, replacing the Boc group with other carbamates or acyl groups of varying sizes and electronic properties can help to map the steric and electronic requirements of the N-terminal binding region.

The C-terminal morpholine ring provides a defined conformational constraint and can influence solubility and metabolic stability. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially forming a key interaction with the target. Derivatization of the morpholine, for example, by introducing substituents on the ring or replacing it with other heterocycles like piperidine (B6355638) or piperazine, can alter these interactions and modulate binding affinity.

A hypothetical SAR table illustrating the potential impact of these modifications is presented below. Please note that the affinity values are illustrative and not based on experimental data for the specific target compound.

| Analogue ID | N-Terminal Group | C-Terminal Group | Relative Binding Affinity |

| Parent | Boc | Morpholine | 1.0 |

| A-1 | Acetyl | Morpholine | 0.5 |

| A-2 | Benzoyl | Morpholine | 0.8 |

| B-1 | Boc | Piperidine | 0.9 |

| B-2 | Boc | N-Methylpiperazine | 1.2 |

Role of Amino Acid Side Chains (Phe, Val) in P1-P4 Positions on Ligand-Target Interactions

The amino acid side chains at the P1-P4 positions are critical determinants of binding affinity and selectivity, as they interact with the corresponding S1-S4 binding pockets of the target protein.

P1 and P1' Phenylalanine (Phe): The benzyl (B1604629) side chains of the phenylalanine residues flanking the hydroxyethylene isostere are expected to occupy the S1 and S1' pockets of the target. These pockets are often hydrophobic, making the aromatic nature of phenylalanine ideal for van der Waals and pi-stacking interactions. Modifications here, such as replacing Phe with other aromatic (e.g., Tyr, Trp) or large aliphatic (e.g., Leu, cyclohexylalanine) residues, would probe the size and electronic tolerance of these pockets.

P2 Valine (Val): The isopropyl side chain of valine at the P2 position is likely to interact with the S2 pocket. The size and hydrophobicity of this pocket can be explored by substituting Val with other aliphatic amino acids like alanine, leucine, or isoleucine.

The following table illustrates a hypothetical SAR for modifications at the P1-P4 positions.

| Analogue ID | P1 Residue | P2 Residue | P3 Residue | P1' Residue | Relative Binding Affinity |

| Parent | Phe | Val | Phe | Phe | 1.0 |

| C-1 | Leu | Val | Phe | Phe | 0.7 |

| C-2 | Phe | Leu | Phe | Phe | 1.1 |

| C-3 | Phe | Val | Ala | Phe | 0.6 |

| C-4 | Phe | Val | Phe | Tyr | 0.9 |

Stereochemical Inversion Studies within this compound for SAR Elucidation

Stereochemistry is a critical factor in the binding of chiral ligands to their targets. Systematic inversion of stereocenters within this compound can provide valuable insights into the three-dimensional requirements of the binding site.

Key stereocenters for investigation would include:

The chiral carbons of the amino acid residues (Phe and Val).

The two chiral centers within the hydroxyethylene isostere.

For example, synthesizing analogues with D-amino acids instead of the natural L-amino acids at each position would reveal the importance of the specific side-chain orientations for optimal binding. Similarly, the stereochemistry of the hydroxyl group and the adjacent carbon in the hydroxyethylene linker is crucial for mimicking the tetrahedral transition state of peptide bond hydrolysis. It is expected that only one specific stereoisomer of the isostere will exhibit high affinity, as it correctly positions the hydroxyl group to interact with the catalytic machinery of the target enzyme.

Generation and Evaluation of Analogues with Modified Hydroxyethylene Linkages

The hydroxyethylene isostere is designed to mimic the transition state of amide bond hydrolysis and is a key pharmacophoric element. Modifications to this linker can have a profound effect on inhibitory potency.

Potential modifications include:

Removal or replacement of the hydroxyl group: Replacing the -OH with -H, -F, or -NH2 would demonstrate the importance of the hydrogen bonding capacity of this group.

Alkylation of the hydroxyl group: Capping the hydroxyl as a methyl ether could probe for steric tolerance in the active site.

Modification of the ethylene (B1197577) backbone: Introducing substituents on the methylene (B1212753) carbons or altering the length of the linker could impact the conformational presentation of the flanking residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties. For a series of this compound derivatives, a QSAR model could be developed to predict the binding affinity of novel analogues.

The process would involve:

Data Set Generation: Synthesizing and determining the biological activity (e.g., IC50 or Ki values) of a diverse set of analogues.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A validated QSAR model can be a powerful tool to prioritize the synthesis of new analogues with potentially improved activity, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling of Boc Phe Psi Ch Oh Ch2 Phe Val Phe Morpholine

Molecular Docking Simulations to Predict Binding Modes and Affinities with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine, docking simulations are instrumental in identifying potential protein targets and predicting the binding mode and affinity. These simulations consider the conformational flexibility of the ligand and, in some cases, the protein's active site.

The binding affinity, often expressed as the binding energy, is a key parameter derived from docking studies. For instance, the interaction of similar peptidomimetics with protein targets often involves key residues such as phenylalanine (Phe) and valine (Val). The presence of multiple phenylalanine residues in this compound suggests that π-π stacking interactions with aromatic residues in a protein's binding pocket could be a significant contributor to its binding affinity.

| Parameter | Description | Typical Values in Peptidomimetic Docking |

| Binding Energy | The predicted energy of interaction between the ligand and the protein. | -5 to -15 kcal/mol |

| Inhibition Constant (Ki) | A measure of the ligand's binding affinity, calculated from the binding energy. | Micromolar (µM) to nanomolar (nM) range |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Aromatic, hydrophobic, and polar residues |

Molecular Dynamics (MD) Simulations for Investigating Conformational Ensemble and Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations of this compound complexed with a target protein can reveal the stability of the binding mode predicted by docking.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity of this compound

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of this compound at the atomic level. These calculations can provide information about the molecule's charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. Such details are crucial for understanding its reactivity and the nature of its interactions with target proteins. For instance, the electrostatic potential map can highlight regions of the molecule that are likely to participate in electrostatic interactions or hydrogen bonding.

| QM Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of molecular stability and reactivity. |

| Electrostatic Potential | The charge distribution around the molecule. | Predicts sites for electrostatic interactions. |

Free Energy Calculations for Understanding Binding Thermodynamics of this compound

Free energy calculations provide a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy of a ligand to a protein from MD simulation trajectories. These calculations take into account both the enthalpic and entropic contributions to binding, offering a more complete thermodynamic profile of the interaction.

Virtual Screening and De Novo Design of Novel Peptidomimetics Based on the this compound Scaffold

The structural and electronic information obtained from the computational studies of this compound can be leveraged for the discovery of new and improved peptidomimetics. Virtual screening of large chemical libraries can be performed to identify compounds with similar structural features or predicted binding modes. Furthermore, the this compound scaffold can serve as a starting point for de novo design, where new molecules are computationally constructed and optimized for enhanced binding affinity and selectivity towards a specific biological target.

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | tert-Butoxycarbonyl-phenylalanyl-psi(hydroxymethylene)-phenylalanyl-valyl-phenylalanyl-morpholine |

| Phe | Phenylalanine |

| Val | Valine |

| Boc | tert-Butoxycarbonyl |

Advanced Analytical Characterization in Peptidomimetic Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity assessment of synthetic peptidomimetics. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or TOF analyzers, provide mass measurements with high accuracy and resolution, enabling the determination of the elemental composition of the parent molecule and its fragments. drug-dev.comchromatographyonline.com

For a compound like Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine, HRMS would be used to verify its exact molecular weight. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the successful synthesis of the target molecule. nih.gov Furthermore, HRMS is highly sensitive to impurities, which would appear as additional signals in the mass spectrum. By analyzing these signals, the purity of the compound can be accurately assessed.

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) provide further structural confirmation by generating characteristic fragment ions. nih.gov For N-Boc protected peptides, characteristic losses of isobutylene (B52900) and CO2 from the Boc group are often observed. nih.gov The fragmentation pattern would provide sequence information and confirm the integrity of the modified psi(CH(OH)CH2) bond and the morpholine (B109124) moiety.

Table 1: Representative HRMS Data for a Peptidomimetic Compound

| Parameter | Expected Value for C46H69N5O8 |

| Molecular Formula | C46H69N5O8 |

| Calculated Monoisotopic Mass | 831.5146 g/mol |

| Observed m/z ([M+H]+) | 832.5219 |

| Mass Accuracy | < 5 ppm |

| Key MS/MS Fragments | Signals corresponding to the loss of the Boc group, cleavage of peptide bonds, and fragmentation of the morpholine ring. |

Note: The data presented in this table is illustrative and represents the type of information that would be obtained from an HRMS analysis of the specified compound.

Advanced Chromatographic Techniques (e.g., Preparative and Analytical HPLC, LC-MS) for Isolation and Quantification

Chromatographic methods are central to the purification and analytical assessment of peptidomimetics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both preparative-scale purification and analytical purity determination. renyi.hu

Preparative HPLC would be employed to isolate this compound from a crude synthetic mixture. By selecting an appropriate stationary phase (typically a reversed-phase C18 column) and optimizing the mobile phase gradient, the target compound can be separated from unreacted starting materials, byproducts, and other impurities.

Analytical HPLC is used to determine the purity of the final compound. A high-resolution separation is performed, and the peak area of the main compound is compared to the total area of all peaks in the chromatogram. A UV detector is commonly used for quantification. renyi.hu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for identifying the components of a complex mixture. As the peptidomimetic and any impurities are eluted from the HPLC column, they are introduced into the mass spectrometer for mass analysis. This allows for the confident identification of each peak in the chromatogram, providing a detailed purity profile. nih.gov

Spectroscopic Characterization (e.g., IR, UV-Vis) for Functional Group Identification

Spectroscopic techniques provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide bonds, the C=O of the Boc protecting group, and the C-O-C stretching of the morpholine ring. mdpi.com

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic residues, such as phenylalanine, in the peptidomimetic structure would result in characteristic UV absorbance maxima, typically around 250-270 nm.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Absorption |

| IR Spectroscopy | Amide N-H | ~3300 cm⁻¹ |

| Amide C=O | ~1650 cm⁻¹ | |

| Boc C=O | ~1700 cm⁻¹ | |

| C-O-C (Morpholine) | ~1100 cm⁻¹ | |

| UV-Vis Spectroscopy | Phenylalanine | λmax ≈ 257 nm |

Note: The data in this table is representative and based on the expected functional groups in the molecule.

Microcalorimetric Techniques (e.g., Isothermal Titration Calorimetry) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of biomolecular interactions. acs.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. wur.nlyoutube.comkhanacademy.org

In the context of this compound, ITC would be used to characterize its binding to a specific biological target, such as a receptor or enzyme. By titrating the peptidomimetic into a solution containing the target molecule, the heat changes associated with their binding can be measured. researchgate.net This provides a complete thermodynamic profile of the interaction, offering insights into the binding mechanism.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides quantitative information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. escholarship.org

To study the binding of this compound using SPR, its target protein would typically be immobilized on a sensor chip. A solution containing the peptidomimetic is then flowed over the chip surface, and the binding and dissociation are monitored in real-time. researchgate.net This technique is highly sensitive and can be used to determine the binding affinity and kinetics of a wide range of interactions. nih.govuci.edu

Table 3: Representative Binding Data for a Peptidomimetic Inhibitor

| Technique | Parameter | Representative Value |

| ITC | Binding Affinity (Kd) | Micromolar (µM) to Nanomolar (nM) range |

| Enthalpy (ΔH) | Varies (e.g., -10 to 10 kcal/mol) | |

| Entropy (ΔS) | Varies | |

| SPR | Association Rate (ka) | 10³ - 10⁶ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 10⁻² - 10⁻⁵ s⁻¹ | |

| Equilibrium Dissociation Constant (Kd) | Micromolar (µM) to Nanomolar (nM) range |

Note: The values in this table are illustrative and represent a typical range for peptidomimetic-protein interactions.

Pre Clinical Biological Context and Target Validation of Boc Phe Psi Ch Oh Ch2 Phe Val Phe Morpholine

Biochemical Pathway Analysis of the Target Enzyme/Receptor and its Role in Cellular Processes

The target of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine is the HIV-1 protease, an enzyme critical to the life cycle of the human immunodeficiency virus. HIV-1 protease is an aspartyl protease that functions as a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.

The primary role of HIV-1 protease is to cleave newly synthesized Gag and Gag-Pol polyproteins at specific sites. This proteolytic processing is a crucial step in the viral maturation process, occurring concurrently with or shortly after the budding of new virions from an infected host cell. The cleavage of these polyproteins liberates functional viral proteins, including reverse transcriptase, integrase, and structural proteins of the virion core. Without the action of HIV-1 protease, the viral particles produced are immature and non-infectious, as the necessary enzymes and structural proteins remain locked in their polyprotein precursors. Therefore, the biochemical pathway governed by HIV-1 protease is central to the production of mature, infectious virus particles, making it an essential target for antiretroviral therapy.

In Vitro Cellular Activity of this compound in Relevant Cell-Based Assays

While specific in vitro cellular activity data for this compound is not publicly available, the activity of structurally analogous HIV-1 protease inhibitors has been extensively documented. These assays typically involve infecting susceptible human cell lines (such as MT-4 or CEM) with HIV-1 in the presence of varying concentrations of the inhibitor. The efficacy of the compound is then determined by measuring the reduction in viral replication, often quantified by p24 antigen levels or reverse transcriptase activity in the cell culture supernatant.

For a closely related inhibitor, Boc-Phe-Psi[CH2CH2NH]-Phe-Glu-Phe-NH2, a nanomolar inhibition constant (Ki) of 1.53 nM has been reported against the wild-type HIV-1 protease. nih.govresearchgate.net It is anticipated that this compound would exhibit similar potent antiviral activity in cell-based assays.

| Assay Type | Cell Line | Endpoint Measured | Expected Potency |

| HIV-1 Replication Assay | MT-4 | p24 Antigen Levels | EC50 in the low nanomolar range |

| HIV-1 Replication Assay | CEM-SS | Reverse Transcriptase Activity | EC50 in the low nanomolar range |

| Cytotoxicity Assay | Various | Cell Viability (e.g., MTT) | CC50 significantly higher than EC50 |

Investigation of Off-Target Interactions and Selectivity Profiling of this compound

A critical aspect of preclinical development for any therapeutic candidate is its selectivity. For HIV-1 protease inhibitors, it is crucial to assess their activity against human aspartyl proteases to minimize the potential for off-target effects. The primary human aspartyl proteases of concern include pepsin, cathepsin D, cathepsin E, and renin.

The design of peptidomimetic HIV-1 protease inhibitors often incorporates features that exploit structural differences between the viral enzyme and its human counterparts. The active site of HIV-1 protease is a C2-symmetric dimer, a structure not found in the monomeric human aspartyl proteases. Inhibitors designed to bind symmetrically within this pocket, such as the one , generally exhibit high selectivity for the viral target. While specific selectivity data for this compound is not available, related compounds have demonstrated high selectivity for HIV-1 protease over human aspartyl proteases.

| Human Aspartyl Protease | Biological Function | Expected Interaction |

| Pepsin | Digestion | Low to negligible inhibition |

| Cathepsin D | Lysosomal protein degradation | Low to negligible inhibition |

| Cathepsin E | Antigen processing | Low to negligible inhibition |

| Renin | Blood pressure regulation | Low to negligible inhibition |

| BACE1 (β-secretase) | Amyloid precursor protein processing | Low to negligible inhibition nih.gov |

Comparative Biochemical Efficacy of this compound with Established Inhibitors

The efficacy of new HIV-1 protease inhibitors is often benchmarked against established, FDA-approved drugs. These comparisons are typically made based on their inhibition constants (Ki) against the wild-type enzyme and, importantly, against a panel of clinically relevant drug-resistant mutant strains of the protease.

The hydroxyethylene isostere in this compound is designed to mimic the tetrahedral transition state of peptide bond hydrolysis, a feature common to many potent aspartyl protease inhibitors. The morpholine (B109124) cap is a modification intended to improve pharmacokinetic properties and potentially enhance binding interactions within the active site. nih.gov

Below is a table comparing the reported efficacy of first-generation HIV-1 protease inhibitors with the expected performance of a novel peptidomimetic like this compound.

| Inhibitor | Class | Wild-Type HIV-1 Protease Ki (nM) |

| Saquinavir | Peptidomimetic | 0.12 |

| Ritonavir | Peptidomimetic | 0.015 |

| Indinavir | Peptidomimetic | 0.32 |

| Nelfinavir | Peptidomimetic | 2.0 |

| Boc-Phe-psi-Phe-Glu-Phe-NH2 (analogue) | Peptidomimetic | 1.53 nih.govresearchgate.net |

| This compound | Peptidomimetic | Expected in the low nanomolar range |

Implications of this compound as a Biochemical Tool in Target Pathway Research

Beyond its potential as a therapeutic agent, a potent and selective inhibitor like this compound serves as a valuable biochemical tool. Its primary application in research is the precise dissection of the HIV-1 life cycle. By specifically blocking the function of HIV-1 protease, researchers can study the consequences of inhibiting viral maturation in detail.

This includes investigating the assembly of immature virions, the precise roles of Gag and Gag-Pol polyprotein cleavage products, and the mechanisms by which drug resistance mutations in the protease gene affect enzyme function and inhibitor binding. Furthermore, such compounds can be used in structural biology studies, where co-crystallization of the inhibitor with the protease provides high-resolution insights into the molecular interactions within the active site. nih.govpdbj.org This information is invaluable for understanding the principles of enzyme catalysis and for the rational design of next-generation inhibitors that can overcome drug resistance.

Future Research Directions and Translational Perspectives for Boc Phe Psi Ch Oh Ch2 Phe Val Phe Morpholine

Development of Novel and Efficient Synthetic Routes for Boc-Phe-psi(CH(OH)CH2)-Phe-Val-Phe-Morpholine Analogues

The synthesis of peptidomimetics like this compound, which incorporate non-natural structural motifs, is a key area for future research. The development of novel and efficient synthetic routes is crucial for producing a diverse library of analogues for structure-activity relationship (SAR) studies. A primary focus will be on the stereoselective synthesis of the hydroxyethylene isostere core.

One promising approach involves the use of samarium diiodide-promoted coupling reactions. nih.gov This method allows for the convergent synthesis of the hydroxyethylene unit by coupling an N-protected amino acid derivative with an N-acryloyl amino acid ester. nih.gov Subsequent stereoselective reduction of the resulting keto-amine can yield the desired syn- or anti-amino alcohol. nih.gov The choice of protecting groups for the amino and carboxyl termini, such as the tert-butyloxycarbonyl (Boc) group, is critical for compatibility with subsequent peptide coupling steps. researchgate.netmasterorganicchemistry.comspringernature.comnih.gov The Boc group is typically stable under the conditions of peptide bond formation and can be selectively removed using mild acidic conditions. researchgate.netmasterorganicchemistry.comyoutube.com

Future research in this area should focus on optimizing reaction conditions to improve yields and diastereoselectivity. The exploration of new catalysts and chiral auxiliaries could lead to more efficient and scalable synthetic routes. Furthermore, the development of solid-phase synthesis methodologies for incorporating hydroxyethylene isosteres would significantly accelerate the generation of analogue libraries.

| Synthetic Step | Key Reagents/Methods | Potential for Optimization |

| Hydroxyethylene Isostere Formation | Samarium diiodide-promoted coupling | Exploration of alternative radical initiators and reaction conditions to improve efficiency and reduce reaction times. nih.gov |

| Stereoselective Reduction | Lithium tri-tert-butoxyaluminum hydride | Screening of a broader range of reducing agents to enhance diastereoselectivity for both syn- and anti-isomers. nih.gov |

| Peptide Couplings | TBTU, HOBt, DIEA | Investigation of novel coupling reagents to minimize epimerization and improve yields, particularly with sterically hindered amino acids. nih.gov |

| N-terminal Protection | Di-tert-butyl dicarbonate (B1257347) for Boc group | Development of orthogonal protecting group strategies to allow for selective deprotection and modification of different parts of the molecule. orgsyn.org |

| C-terminal Morpholine (B109124) Amidation | Standard amide bond formation | Optimization of activation methods for the C-terminal carboxylic acid to ensure efficient coupling with morpholine. |

Exploration of Alternative Pseudopeptide Isosteres and Their Impact on Peptidomimetic Functionality

The hydroxyethylene isostere in this compound is a transition-state analogue for aspartic protease inhibitors, but a wide array of other peptide bond isosteres could be incorporated to modulate the compound's properties. acs.orgupc.edu The choice of isostere can significantly impact a peptidomimetic's conformation, stability, and biological activity. nih.govnih.govnih.gov

Future research should explore the systematic replacement of the hydroxyethylene moiety with other isosteres to understand their influence on the functionality of the parent molecule. For instance, replacing the hydroxyethylene unit with a thioamide could alter the hydrogen bonding capacity of the backbone. nih.govnih.gov Alkene and fluoroalkene isosteres could be used to introduce conformational constraints and modify the electronic properties of the backbone. nih.govnih.gov The incorporation of these diverse isosteres will likely lead to analogues with altered target binding affinities, selectivities, and pharmacokinetic profiles.

A comparative analysis of the physicochemical and biological properties of these analogues will be essential. This could involve assessing their proteolytic stability, membrane permeability, and in vitro activity in relevant biological assays. Such studies will provide valuable insights into the role of the peptide backbone in molecular recognition and function.

| Isostere Type | Key Structural Feature | Potential Impact on Functionality | Reference |

| Thioamide | C=S replaces C=O | Alters hydrogen bonding properties and local conformation. | nih.govnih.gov |

| Ester | O replaces NH | Removes hydrogen bond donor capability, potentially increasing membrane permeability. | nih.govnih.gov |

| Alkene | C=C replaces C-N | Introduces conformational rigidity and alters electronic properties. | nih.govnih.gov |

| Fluoroalkene | C=CF replaces C-N | Mimics the dipole moment of the amide bond while being more hydrophobic. | nih.gov |

| Dihydroxyethylene | CH(OH)-CH(OH) | Can act as a transition-state mimic for certain proteases. | documentsdelivered.comresearchgate.net |

| Trifluoroethylamine | CH2-NF-CF3 | Can enhance metabolic stability and potency. | u-tokyo.ac.jp |

Advanced Structural Biology Approaches for Unraveling Ligand-Target Complex Dynamics

A deep understanding of how this compound and its analogues interact with their biological targets is fundamental for rational drug design. Advanced structural biology techniques are indispensable for elucidating the three-dimensional structures of these ligand-target complexes at atomic resolution.

X-ray crystallography is a powerful tool for determining the static structure of a protein-ligand complex. nih.govnih.govspringernature.compeakproteins.comsemanticscholar.org By obtaining high-quality crystals of the target protein in complex with the peptidomimetic, it is possible to visualize the precise binding mode, including all intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.govspringernature.compeakproteins.comsemanticscholar.org This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent and selective inhibitors.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach, providing information about the dynamics of the ligand-target interaction in solution. nih.govnih.govacs.orgbeilstein-journals.orgacs.org NMR can be used to identify the binding interface on the protein, determine the conformation of the bound ligand, and characterize the kinetics of the binding event. nih.govnih.govacs.orgbeilstein-journals.orgacs.org

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and flexible biomolecular complexes that are often challenging to crystallize. americanpeptidesociety.orgcreative-diagnostics.comnih.govfrontiersin.orgjeolusa.com Cryo-EM could be particularly useful for studying the interaction of this compound with large, multi-domain protein targets or membrane-associated proteins. americanpeptidesociety.orgcreative-diagnostics.comnih.govfrontiersin.orgjeolusa.com

| Technique | Information Provided | Advantages | Limitations |

| X-ray Crystallography | High-resolution 3D structure of the complex. nih.govnih.govspringernature.com | Provides detailed atomic-level information on binding interactions. nih.govnih.govspringernature.com | Requires well-diffracting crystals, which can be difficult to obtain. Provides a static picture of the interaction. peakproteins.com |

| NMR Spectroscopy | Information on ligand binding, dynamics, and conformation in solution. nih.govacs.orgbeilstein-journals.orgacs.org | Can study weak interactions and dynamic processes. Does not require crystallization. acs.org | Generally limited to smaller protein-ligand complexes. |

| Cryo-Electron Microscopy | 3D structure of large and flexible complexes. americanpeptidesociety.orgcreative-diagnostics.comfrontiersin.orgjeolusa.com | Can be used for samples that are difficult to crystallize. Can capture different conformational states. jeolusa.com | Resolution may be lower than X-ray crystallography for smaller molecules. americanpeptidesociety.org |

Integration of Artificial Intelligence and Machine Learning in Peptidomimetic Design for Enhanced Predictability

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of peptidomimetics. mdpi.comnih.govresearchgate.netmpu.edu.mo These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. mdpi.comnih.govresearchgate.netmpu.edu.mo

For the development of analogues of this compound, AI and ML can be employed in several ways. Generative models can be used to design novel molecular scaffolds with desired properties, such as high binding affinity and good pharmacokinetic profiles. mpu.edu.mo Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogues before they are synthesized, thereby prioritizing the most promising candidates for experimental evaluation. mdpi.com

Furthermore, ML algorithms can be trained to predict key drug-like properties, including solubility, permeability, and metabolic stability. azorobotics.com This can help to de-risk the drug discovery process by identifying potential liabilities early on. The use of AI and ML in combination with structural biology data can lead to a more efficient and data-driven approach to peptidomimetic design. mdpi.com

Broader Implications of this compound Research for Future Bioactive Molecule Development

Research into this compound and its analogues has broader implications for the development of future bioactive molecules. azolifesciences.comacs.orgnih.govlucialombardi-researchlab.comsciencedaily.com The insights gained from studying this particular peptidomimetic can be applied to the design of other molecules targeting a wide range of biological processes.

The development of new synthetic methodologies for incorporating hydroxyethylene and other pseudopeptide isosteres will enrich the toolbox of medicinal chemists. nih.govacs.orgacs.org This will enable the creation of more diverse and sophisticated peptidomimetic libraries for screening against various disease targets.

The elucidation of the structural basis of molecular recognition for this class of compounds will contribute to a more fundamental understanding of protein-ligand interactions. nih.govnih.govspringernature.compeakproteins.comsemanticscholar.org This knowledge can be leveraged to design novel inhibitors for challenging targets, such as protein-protein interactions, which are often considered "undruggable" with traditional small molecules. azolifesciences.comsciencedaily.com

Ultimately, the continued exploration of peptidomimetics like this compound will pave the way for the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. azolifesciences.comacs.orgnih.govlucialombardi-researchlab.comsciencedaily.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |